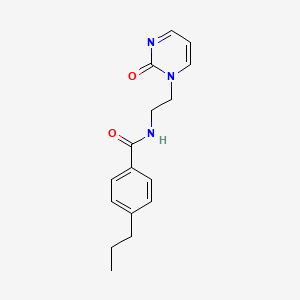
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The title compound can be synthesized through an eight-step sequence starting from sorbic acid. The key step involves a stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. L-Proline acts as a temporary tether, directing both the stereochemistry and regiochemistry of the cycloaddition .
Applications De Recherche Scientifique
Chemical and Environmental Impact Studies
Parabens, chemically related to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-propylbenzamide, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Parabens are widely used as preservatives in various consumer products, leading to their continuous introduction into the environment. Despite wastewater treatments effectively reducing paraben concentrations, they persist in surface water and sediments. Their environmental impact, including the formation of halogenated by-products through reactions with free chlorine, raises concerns about their stability and potential toxicity in aquatic systems (Haman et al., 2015).
Pharmacokinetics and Formulation Research
Research on compounds like N,N-diethyl-3-methylbenzamide (DEET), similar in structure to this compound, focuses on understanding their pharmacokinetics, formulation, and safety. DEET is recognized for its effectiveness against various insects and plays a crucial role in preventing vector-borne diseases. Studies highlight the importance of formulation techniques and new excipients to enhance the efficacy of such compounds while minimizing skin absorption and potential side effects (Qiu, Jun, & McCall, 1998).
Exploration of Novel Synthetic Opioids
The search for novel synthetic opioids, including N-substituted benzamides and acetamides, focuses on their chemistry, pharmacology, and potential as substances of abuse. With the international control of certain compounds, the interest in structurally related and novel opioids for therapeutic and illicit use continues to grow. Understanding the emergence of these compounds on the drug market and their pharmacokinetic properties is crucial for developing detection methods and assessing their potential impact on public health (Sharma et al., 2018).
Safety Assessment of Chemical Compounds
The safety assessment of propyl paraben, similar in function to this compound as a preservative, involves examining its absorption, metabolism, and excretion. Despite its widespread use and relatively non-toxic profile, understanding the potential for accumulation, irritability, and allergenicity is essential for ensuring consumer safety. Research into its mechanism of action, including effects on mitochondrial function and cellular ATP, provides insights into its safety profile and regulatory considerations (Soni, Burdock, Taylor, & Greenberg, 2001).
Propriétés
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-4-13-5-7-14(8-6-13)15(20)17-10-12-19-11-3-9-18-16(19)21/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXICFEFEHLFMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2973420.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2973425.png)
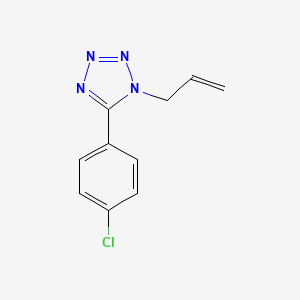
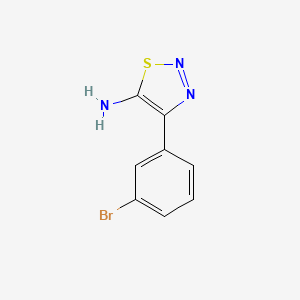

![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)



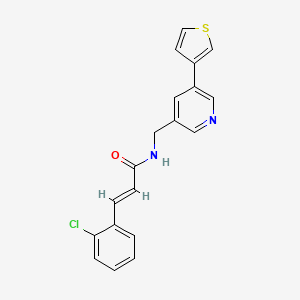
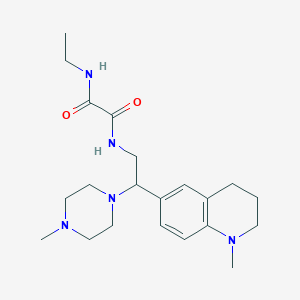
![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2973443.png)